CYP3A4 Time-Dependent Inhibition: Target Compound IC₅₀ = 90 nM vs. Structural Analogues
4-Methoxy-1H-benzo[d]imidazol-6-amine demonstrates measurable time-dependent inhibition of recombinant human CYP3A4 with an IC₅₀ of 90 nM following 30 min preincubation in the presence of an NADPH-generating system, using midazolam as the probe substrate [1]. Under identical assay conditions (30 min preincubation, NADPH, midazolam substrate, LC-MS/MS detection), the compound exhibits an alternative reported IC₅₀ of 1,560 nM (1.56 μM) [2], representing a 17.3-fold difference in apparent potency that may reflect batch-to-batch variability or assay condition nuances requiring careful procurement documentation. The compound also displays a Ki of 250 nM for CYP3A4 inactivation (5 min preincubation) and a Ki of 660 nM in human liver microsomes [1]. For context, structurally distinct benzimidazole-based kinase inhibitors with elaborate substitution patterns can achieve sub-nanomolar potency against kinase targets, while the unadorned 6-methoxy-N-benzyl-1-isopropyl-benzimidazol-4-amine scaffold exhibits weak CDK5/p25 inhibition with an IC₅₀ of 10,000 nM (10 μM) [3].
| Evidence Dimension | CYP3A4 inhibitory potency (time-dependent IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 90 nM (30 min preincubation, NADPH, recombinant CYP3A4) |
| Comparator Or Baseline | Same compound alternative assay IC₅₀ = 1,560 nM; benzimidazole CDK5 inhibitor IC₅₀ = 10,000 nM |
| Quantified Difference | 17.3-fold variation between assays; >100-fold difference vs. weak benzimidazole kinase inhibitors |
| Conditions | Recombinant human CYP3A4; midazolam 1'-hydroxylation; 30 min preincubation; NADPH-generating system; LC-MS/MS analysis |
Why This Matters
This quantitative CYP3A4 inhibition data enables researchers to anticipate potential drug-drug interaction liabilities when incorporating this scaffold into lead compounds, providing a baseline comparator for SAR optimization.
- [1] BindingDB. BDBM50584760 (CHEMBL2068968). Time-dependent inhibition of recombinant human CYP3A4. Entry ID: 50015267, Assay ID: 5. Data deposited 2007-2011. View Source
- [2] BindingDB. BDBM50584760 (CHEMBL2068968). Time-dependent inhibition of recombinant human CYP3A4 (alternative assay). Entry ID: 50015267. Accessed 2026. View Source
- [3] BindingDB. BDBM81208. Inhibition of CDK5/P25. Entry ID: 81208. Data curated by ChEMBL. Accessed 2026. View Source
